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Compound of Interest

Compound Name: HO-Peg7-CHZ2cooh

Cat. No.: B11825943

In-Depth Technical Guide to HO-Peg7-CH2cooh

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[2-[2-[2-[2-[2-(2-
hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid, commonly referred to as HO-
Peg7-CH2cooh. This heterobifunctional polyethylene glycol (PEG) linker is a valuable tool in
bioconjugation and drug development, particularly in the construction of Proteolysis Targeting
Chimeras (PROTACS).

Core Molecular Information

The fundamental properties of HO-Peg7-CH2cooh are summarized in the table below,
providing a clear reference for researchers.
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Property Value Reference

2-[2-[2-[2-[2-[2-(2-

) hydroxyethoxy)ethoxy]ethoxy]e
Chemical Name ] --INVALID-LINK--
thoxylethoxy]ethoxy]acetic

acid
CAS Number 2250056-27-8
Molecular Formula C16H32010
Molecular Weight 384.42 g/mol
Appearance Colorless liquid or solid

Soluble in water and many

Solubility ]
organic solvents
Recommended storage at 2-
8°C for short term, and -20°C
Storage

for long term in a dry, sealed

container.

Synthesis and Chemical Properties

HO-Peg7-CH2cooh is a monodisperse PEG derivative featuring a terminal hydroxyl group and
a carboxylic acid group, separated by a seven-unit ethylene glycol chain. This structure imparts
both hydrophilicity and reactive handles for bioconjugation.

While a specific, detailed synthesis protocol for HO-Peg7-CH2cooh is not readily available in
peer-reviewed literature, a general synthetic approach can be inferred from established
methods for similar PEG-acid derivatives. A plausible synthetic route is outlined below.

General Synthesis Pathway

The synthesis of asymmetrical PEG derivatives like HO-Peg7-CH2cooh typically involves a
multi-step process that starts with a protected form of the ethylene glycol chain.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b11825943?utm_src=pdf-body
https://www.benchchem.com/product/b11825943?utm_src=pdf-body
https://www.benchchem.com/product/b11825943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11825943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

é Step 1: Monoprotection )

(Heptaethylene GlycoD

Protection chemistry

Protected Heptaethylene Glycol
(e.g., with a silyl ether)

N J

~

tep 2: Functionalization of Free Hydroxyl

(Protected Heptaethylene GchoD

Introduction of acetonitrile

(Protected PEG—acetonitrile)

Step 3: Hydrolysis and Deprotection

(Protected PEG—acetonitrile)

Acid or base hydrolysis
followed by deprotection

(HO—Peg?—CHZcoorD

Click to download full resolution via product page

s

.

Caption: Generalized synthetic workflow for HO-Peg7-CH2cooh.
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Experimental Protocols: Applications in
Bioconjugation and PROTAC Synthesis

The bifunctional nature of HO-Peg7-CH2cooh makes it an ideal linker for covalently attaching
different molecules. The carboxylic acid can be activated to react with primary amines (e.g., on
proteins), while the hydroxyl group can be used for further modifications or attachments.

Protocol 1: General Protein Conjugation via Amide Bond
Formation

This protocol outlines the steps for conjugating HO-Peg7-CH2cooh to a protein containing
accessible lysine residues.

Materials:

HO-Peg7-CH2cooh

e Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

e N-hydroxysuccinimide (NHS)

e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

o Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
e Quenching solution (e.g., 1M Tris-HCI, pH 8.5)

« Purification system (e.g., size-exclusion chromatography)
Procedure:

o Activation of Carboxylic Acid:

o Dissolve HO-Peg7-CH2cooh, NHS, and EDC in DMF or DMSO. The molar ratio should
be optimized but a starting point of 1:1.2:1.2 (PEG-linker:NHS:EDC) is common.

o Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester.
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» Conjugation to Protein:

o Add the activated PEG-linker solution to the protein solution. The molar excess of the PEG
linker over the protein will depend on the desired degree of labeling and should be
empirically determined.

o Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with
gentle stirring.

e Quenching the Reaction:

o Add the quenching solution to the reaction mixture to stop the reaction by consuming any
unreacted NHS-ester.

e Purification:

o Remove excess, unreacted PEG-linker and byproducts by size-exclusion chromatography
or dialysis.

e Characterization:

o Confirm the successful conjugation and determine the degree of labeling using techniques
such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
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Caption: Experimental workflow for protein conjugation.

Protocol 2: Role as a Linker in PROTAC Synthesis

HO-Peg7-CH2cooh is frequently employed as a flexible and hydrophilic linker in the synthesis
of PROTACSs.[1][2] The linker connects a ligand that binds to a target protein with a ligand for
an E3 ubiquitin ligase.

General PROTAC Assembly Strategy:

The synthesis of a PROTAC using this linker typically involves sequential amide bond
formations.
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Caption: Logical workflow for PROTAC synthesis.

Quantitative Data
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The following table presents representative quantitative data that could be expected during the
synthesis and application of HO-Peg7-CH2cooh derivatives. Please note that these are
illustrative values and actual results will vary depending on the specific reaction conditions and
substrates.

Parameter Typical Value Range Notes

Can be monitored by TLC or
HPLC.

Yield of NHS-ester activation > 90%

Highly dependent on protein
Protein Conjugation Efficiency 30-70% accessibility and reaction

conditions.

] Purification is critical after each
PROTAC Synthesis Step

] 50-80% per step step to ensure high purity of
Yields

the final product.

Determined by HPLC and
Final PROTAC Purity > 95% characterized by Mass
Spectrometry and NMR.

Conclusion

HO-Peg7-CH2cooh is a versatile and valuable tool for researchers in drug development and
biotechnology. Its well-defined structure, hydrophilicity, and dual-functional handles enable the
precise construction of complex biomolecules, including antibody-drug conjugates and
PROTACSs. The protocols and data presented in this guide provide a solid foundation for the
successful application of this important PEG linker in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [HO-Peg7-CH2cooh CAS number and molecular
weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11825943#ho-peg7-ch2cooh-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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